![molecular formula C20H35NO B1385307 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine CAS No. 1040689-97-1](/img/structure/B1385307.png)
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine
Overview
Description
“N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine” is a chemical compound with the molecular formula C20H35NO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine” can be represented by the InChI code: 1S/C26H39NO2/c1-19(2)18-29-22-12-10-21(11-13-22)27-15-16-28-24-14-9-20(25(3,4)5)17-23(24)26(6,7)8/h9-14,17,19,27H,15-16,18H2,1-8H3 .Physical And Chemical Properties Analysis
The molecular weight of “N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine” is 305.50 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Scientific Research Applications
Electrochemical Oxidation
Research by Richards and Evans (1977) explored the electrochemical oxidation of compounds similar to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine. Their study focused on the anodic oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives in acetonitrile, revealing insights into the oxidation products derived from intermediate phenoxy radicals or phenoxonium ions (Richards & Evans, 1977).
Biotransformation and Kinetics
Amberg and colleagues (1998) investigated the biotransformation of tert-butyl alcohol, a related compound to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine. Their study included inhalation exposure of rats to methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), identifying metabolites in urine and understanding their metabolism and kinetics (Amberg, Bernauer, Scheutzow & Dekant, 1998).
Synthesis and Structure of Complexes
Research by Nielson and Waters (2010) on diamine-bis(phenol) ligands, which are structurally related to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine, focused on their reaction with titanium complexes. This study provided valuable information on the synthesis and structure of these complexes (Nielson & Waters, 2010).
Antioxidants and Light Stabilizers
Research by Carloni et al. (1993) explored the reactions of antioxidants and light stabilizers, including 2,6-di-tert-butyl-4-methylphenol, a compound structurally similar to N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine. This study provided insights into the transformation mechanisms of these stabilizers (Carloni, Greci, Stipa, Rizzoli, Sgarabotto & Ugozzoli, 1993).
Future Directions
properties
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO/c1-18(2,3)15-10-11-17(16(14-15)19(4,5)6)22-13-12-21-20(7,8)9/h10-11,14,21H,12-13H2,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVXVFGSAMCLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCNC(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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